molecular formula C14H11NO2 B14011040 Benzanilide, 2'-formyl- CAS No. 33768-43-3

Benzanilide, 2'-formyl-

Cat. No.: B14011040
CAS No.: 33768-43-3
M. Wt: 225.24 g/mol
InChI Key: WAMIKNKQLHWOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzanilide, 2’-formyl- is an organic compound belonging to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties. The presence of a formyl group at the 2’ position adds unique chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzanilide, 2’-formyl- can be synthesized through various methods. One common approach involves the condensation of 2’-formylbenzoic acid with aniline under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the synthesis of benzanilides often employs solvent-free methods or microwave irradiation to enhance reaction efficiency and yield. For example, the use of clay doped with palladium nanoparticles as a recyclable catalyst under microwave irradiation has been reported to provide a scalable and efficient synthesis route .

Chemical Reactions Analysis

Types of Reactions: Benzanilide, 2’-formyl- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a catalyst.

Major Products:

    Oxidation: 2’-formylbenzoic acid.

    Reduction: 2’-hydroxymethylbenzanilide.

    Substitution: Various substituted benzanilides depending on the substituent introduced.

Scientific Research Applications

Benzanilide, 2’-formyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzanilide, 2’-formyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex, thereby inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzanilide: Lacks the formyl group, resulting in different chemical reactivity and applications.

    2-chlorobenzanilide: Contains a chlorine substituent at the 2’ position, leading to distinct electronic and steric effects.

    2-methoxybenzanilide: Features a methoxy group at the 2’ position, influencing its solubility and reactivity.

Uniqueness: Benzanilide, 2’-formyl- is unique due to the presence of the formyl group, which imparts specific reactivity and potential for diverse applications. The formyl group allows for further functionalization and modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

33768-43-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

N-(2-formylphenyl)benzamide

InChI

InChI=1S/C14H11NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-10H,(H,15,17)

InChI Key

WAMIKNKQLHWOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.